4-[3-Methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
Preparation Methods
The synthesis of 4-[3-Methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves multiple steps, including the formation of the triazino-benzimidazole core and the subsequent functionalization of the phenyl ring. One common synthetic route involves the reaction of arylglyoxal hydrates with benzimidazole derivatives under basic conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methylbutoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-Methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazino-benzimidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenyl ring’s substituents can enhance binding affinity and selectivity. The pathways involved may include inhibition of signal transduction or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds include other triazino-benzimidazole derivatives, such as 4-(3-(trifluoromethyl)phenyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-ylamine . Compared to these compounds, 4-[3-Methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has unique substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy and methylbutoxy groups may enhance its solubility and bioavailability.
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C21H25N5O2/c1-13(2)10-11-28-17-9-8-14(12-18(17)27-3)19-24-20(22)25-21-23-15-6-4-5-7-16(15)26(19)21/h4-9,12-13,19H,10-11H2,1-3H3,(H3,22,23,24,25) |
InChI Key |
CKKCITWTHFQWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC |
Origin of Product |
United States |
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